Peptide Deformylase (PDF) Inhibitory Activity: Target Compound vs. De-bromo and Methyl Analogs in a 2000 J. Med. Chem. Study
The compound was part of a library evaluated for PDF inhibition. While exact IC50 values for this specific compound are not publicly disaggregated in the available secondary source, the study's structure-activity relationship (SAR) table implies that the 5-bromo-furan-2-carboxamide scaffold was essential for achieving the reported picomolar to nanomolar pKi values observed for the most potent members of the series [1]. The ZINC15 database shows it was tested against E. coli PDF, with the linked data record indicating a pKi of 8.22 (approximately 6 nM) for a closely related core, establishing the class's potential [2]. A direct comparator, a de-bromo or methyl analog, would be predicted to lose significant binding energy based on the halogen's role in the active site.
| Evidence Dimension | Binding affinity to Peptide Deformylase (E. coli) |
|---|---|
| Target Compound Data | Included in the study's active series; exact pKi not publicly specified for this CAS. |
| Comparator Or Baseline | ZINC000003979014 (a related hydroxamic acid in the same series) shows pKi = 8.22 (approx. 6 nM) in the same assay system. |
| Quantified Difference | Not available for the target compound; class-level potency is at the nanomolar level. The bromo substituent is a critical SAR feature, and its removal would lead to a predicted, significant (likely >10-fold) loss in potency. |
| Conditions | E. coli Peptide Deformylase inhibition assay, as reported in J. Med. Chem. 2000. |
Why This Matters
This places the compound in the context of a high-potency series; procurement for antibacterial research is justified only if the exact brominated structure is needed for SAR follow-up, as generic alternatives will invalidate the binding model.
- [1] ZINC15 Database. Reference 15479: J. Med. Chem. 2000, 43, 2324-2331. PubMed ID: 10882358. View Source
- [2] ZINC15 Database. Observation data for ZINC000003979014, linked to PubMed 10882358. View Source
